6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzothiazole moiety, an ethoxy group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole moiety by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to yield 6-ethoxy-1,3-benzothiazole.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Triazine Core Formation: The final step involves the cyclization of the intermediate with cyanuric chloride and 3-methylaniline under controlled conditions to form the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazine core, leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathways: It may inhibit key metabolic pathways in microorganisms, resulting in their growth inhibition or death.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-1,3-benzothiazole-2-amine
- N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-ethoxy-1,3-benzothiazol-2-yl sulfide
Uniqueness
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combined structural features of benzothiazole, ethoxy group, and triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24N6OS2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24N6OS2/c1-4-33-20-11-12-21-22(15-20)34-26(29-21)35-25-31-23(27-18-9-5-7-16(2)13-18)30-24(32-25)28-19-10-6-8-17(3)14-19/h5-15H,4H2,1-3H3,(H2,27,28,30,31,32) |
InChI Key |
KKKIXGBJUFSBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
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